Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound belongs to the class of 1,8-naphthyridines, which are heterocyclic compounds containing two nitrogen atoms in the ring structure. The unique properties of 1,8-naphthyridines make them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds .
Wissenschaftliche Forschungsanwendungen
Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, certain 1,8-naphthyridine derivatives are known to intercalate with double-stranded DNA (ds-DNA), altering its conformation and inhibiting DNA replication and transcription . This mechanism is particularly relevant in the compound’s anticancer activity, where it suppresses the growth of cancer cells by interfering with their genetic material .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,8-naphthyridine
- 1,8-Naphthyridine-3-carboxylic acid
- 2-Phenyl-7-methyl-1,8-naphthyridine derivatives
Comparison: Methyl (2-methyl-1,8-naphthyridin-3-yl)carbamate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles .
Eigenschaften
Molekularformel |
C11H11N3O2 |
---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl N-(2-methyl-1,8-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(14-11(15)16-2)6-8-4-3-5-12-10(8)13-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
COOSYZTVLBWYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC=NC2=N1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.